molecular formula C21H24N4O2S B1242029 7-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one

7-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one

Cat. No. B1242029
M. Wt: 396.5 g/mol
InChI Key: MXMBOWGXAIDUJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-2818 is a member of indoles.

Scientific Research Applications

  • Synthesis of Novel Derivatives : This compound is involved in the synthesis of novel derivatives, such as dispiro[indoline-3,2'-pyrrolidine-3',10”-thiazolo[3',2':1,2]pyrimido[5,4-g]indolizine] derivatives. These derivatives are synthesized through a 1,3-dipolar cycloaddition reaction, demonstrating potential applications in the field of organic chemistry and drug development (Ren, Hu, & Li, 2019).

  • Anticancer Activity : Derivatives of similar compounds have shown potential in anticancer activity. For instance, 6-heteroarylcoumarins with related structural features have exhibited significant antimitotic activity and sensitivity towards specific cancer cell lines, like Non-Small Cell Lung Cancer (Galayev, Garazd, Garazd, & Lesyk, 2015).

  • Antimicrobial Properties : Some derivatives of this compound have been studied for their antimicrobial properties. For example, derivatives of pyrimidine and thiazolo[3,2-a]pyrimidine have shown promising antimicrobial activity, indicating potential uses in developing new antimicrobial agents (Sayed, Shamroukh, & Rashad, 2006).

  • Biological Evaluation : The compound's derivatives have been subjected to biological evaluation, with some showing no significant biological activity against various strains of bacteria, viruses, and mycetes. This suggests its potential role in understanding chemical-biological interactions and drug discovery processes (Rinaldi, Pecorari, Cermelli, & Malagoli, 1993).

  • Role in Organic Synthesis : The compound is also used in organic synthesis, particularly in reactions involving isocyanates, isothiocyanates, and cyanamides, leading to the formation of various derivatives. Such reactions demonstrate its utility in the synthesis of diverse organic compounds (Shestakov, Shikhaliev, Sidorenko, Kartsev, & Simakov, 2009).

properties

Product Name

7-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

17-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one

InChI

InChI=1S/C21H24N4O2S/c1-14-7-10-23(11-8-14)17(26)13-25-16-6-3-2-5-15(16)18-19(25)20(27)24-9-4-12-28-21(24)22-18/h2-3,5-6,14H,4,7-13H2,1H3

InChI Key

MXMBOWGXAIDUJE-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3C4=C2C(=O)N5CCCSC5=N4

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3C4=C2C(=O)N5CCCSC5=N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one
Reactant of Route 2
Reactant of Route 2
7-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one
Reactant of Route 3
7-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one
Reactant of Route 4
7-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one
Reactant of Route 5
Reactant of Route 5
7-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one
Reactant of Route 6
7-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one

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